adenosine
Overview
Description
adenosine, also known as this compound, is an organic compound that occurs widely in nature in the form of diverse derivatives. The molecule consists of adenine attached to a ribose via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of RNA, which are essential for all life on Earth. Its derivatives include energy carriers such as this compound monophosphate, this compound diphosphate, and this compound triphosphate. This compound is used as an intravenous medication for certain cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine can be synthesized through several methods. One common method involves the condensation of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified from the fermentation broth. The process involves several steps, including fermentation, cell lysis, extraction, and purification through techniques such as ion exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Adenosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to inosine in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of deoxythis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, mild basic conditions.
Substitution: Various nucleophiles such as halides, under neutral or slightly basic conditions.
Major Products
Oxidation: Inosine.
Reduction: Deoxythis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a crucial role in cellular energy transfer and signal transduction.
Medicine: Used as a medication for certain types of cardiac arrhythmias and as a diagnostic agent in myocardial perfusion scintigraphy.
Industry: Used in the production of various pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Adenosine exerts its effects by binding to specific this compound receptors (A1, A2A, A2B, and A3) on the cell surface. This binding inhibits adenylyl cyclase, reducing cyclic this compound monophosphate levels and causing cell hyperpolarization by increasing potassium efflux via inward rectifier potassium channels. This subsequently inhibits calcium current, leading to various physiological effects such as vasodilation and decreased heart rate .
Comparison with Similar Compounds
Adenosine is similar to other nucleosides such as guanosine, cytidine, and uridine. this compound is unique in its ability to act as an energy carrier and its specific binding to this compound receptors. Other nucleosides do not have the same range of physiological effects and are not used as medications for cardiac arrhythmias .
List of Similar Compounds
- Guanosine
- Cytidine
- Uridine
- Thymidine
Properties
IUPAC Name |
(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-VTHZCTBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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